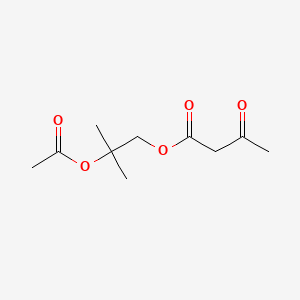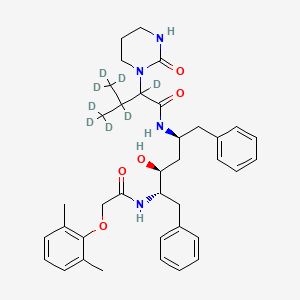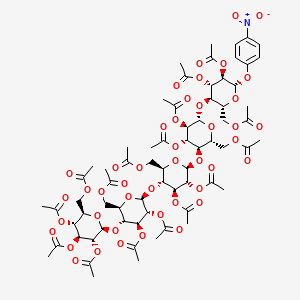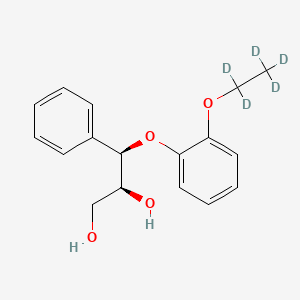
(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-1,2-dihydroxy-3-phenylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-1,2-dihydroxy-3-phenylpropane” is a chemical compound with diverse applications in scientific research . It has a molecular weight of 293.37 and a molecular formula of C17H15D5O7 . This compound is a labeled intermediate in the synthesis of Reboxetine .
Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its properties and applications . The SMILES representation of the molecule is[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[[email protected]]([[email protected]@H](O)CO)C1=CC=CC=C1 . Physical And Chemical Properties Analysis
The compound is soluble in Dichloromethane, Ethyl Acetate, and Methanol . It should be stored at -20° C . More detailed physical and chemical properties are not provided in the available resources.Scientific Research Applications
Novel Brominated Flame Retardants
Research into novel brominated flame retardants (NBFRs) focuses on their occurrence in indoor air, dust, consumer goods, and food. This review underscores the necessity for comprehensive studies on the occurrence, environmental fate, and toxicity of NBFRs due to their increasing application and potential risks. Large knowledge gaps exist for many NBFRs, indicating the need for enhanced analytical methods and further research on their impacts on indoor environments and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Oral Bioavailability and Beneficial Effects of Resveratrol
The review on resveratrol (RSV) covers its natural occurrence, low bioavailability despite its lipophilic nature, and various strategies employed to enhance its pharmacokinetic characteristics. These strategies include nanoencapsulation and the development of synthetic derivatives with modifications intended to improve absorption and membrane transport. Although promising, further in vivo studies are required to substantiate these findings and their potential clinical applications (Chimento et al., 2019).
Chronic Ecotoxicity of Nonylphenol Ethoxylates
This analysis highlights the widespread use of nonylphenol ethoxylates (NPE) and their degradation intermediates such as nonylphenol (NP), which pose significant environmental and health risks. The review emphasizes the importance of understanding the chronic values of higher and lower mole NPEs and NP for assessing their hazard. The findings support the need for stringent environmental regulations and further investigation into their effects on ecosystems and human health (Staples et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(2S,3R)-3-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-3-phenylpropane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17-19H,2,12H2,1H3/t14-,17+/m0/s1/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHMFDVTMXNQSJ-CKUYCTKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[C@H](C2=CC=CC=C2)[C@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-[2-(1,1,2,2,2-Pentadeuterioethoxy)phenoxy]-3-phenylpropane-1,2-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

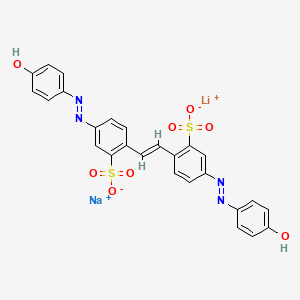


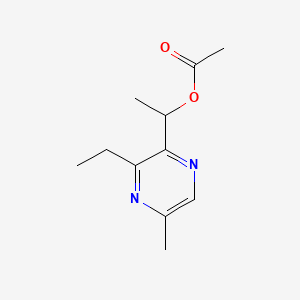
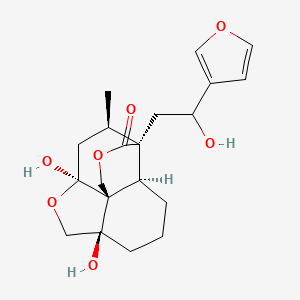
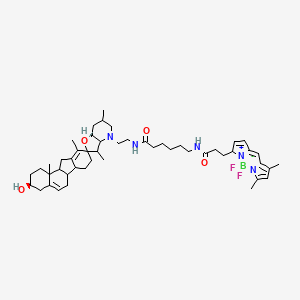
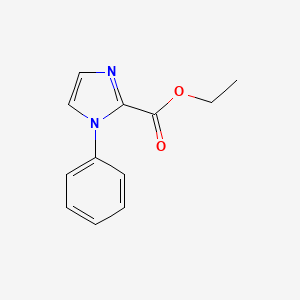
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)
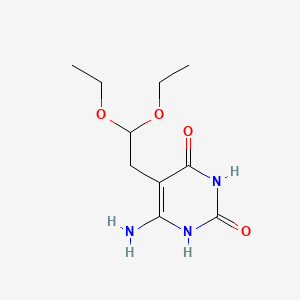
![2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B562492.png)
![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)
